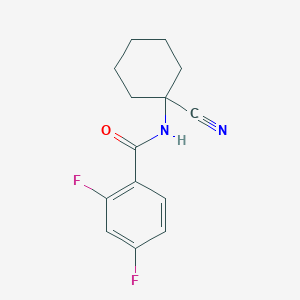

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O/c15-10-4-5-11(12(16)8-10)13(19)18-14(9-17)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOPRYPDIGBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone-Derived Amination

The synthesis of 1-cyanocyclohexylamine, a critical intermediate, begins with cyclohexanone. As detailed in US5116872A , cyclohexanone undergoes reductive amination in the presence of ammonia and hydrogen cyanide to yield 1-cyanocyclohexylamine. The reaction proceeds via the following steps:

- Formation of cyclohexylimine : Cyclohexanone reacts with ammonia to form an imine intermediate.

- Cyanide addition : Hydrogen cyanide adds to the imine, generating an α-aminonitrile.

- Reduction : The α-aminonitrile is reduced catalytically (e.g., using H₂/Pd) to yield 1-cyanocyclohexylamine.

Key Reaction Conditions :

Alternative Pathways via Hydrolysis

Patent CN101462980B outlines a hydrolysis-based approach for related benzamide derivatives, though adaptations are required for 1-cyanocyclohexylamine. For instance, treating cyclohexanone oxime with sodium cyanide in acidic conditions generates the cyanated amine after neutralization.

Synthesis of 2,4-Difluorobenzoic Acid Derivatives

Fluorination of Benzoic Acid

2,4-Difluorobenzoic acid is typically synthesized via directed ortho-metalation (DoM) of fluorobenzene derivatives. A common route involves:

- Nitration : Fluorobenzene is nitrated to 2,4-dinitrofluorobenzene.

- Reduction : Catalytic hydrogenation reduces nitro groups to amines.

- Schiemann Reaction : Diazotization followed by fluorination yields 2,4-difluorobenzoic acid.

Optimization Notes :

Activation to 2,4-Difluorobenzoyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

$$

\text{2,4-Difluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{2,4-Difluorobenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Conditions :

Coupling of 1-Cyanocyclohexylamine and 2,4-Difluorobenzoyl Chloride

Amide Bond Formation

The final step involves nucleophilic acyl substitution between 1-cyanocyclohexylamine and 2,4-difluorobenzoyl chloride:

$$

\text{1-Cyanocyclohexylamine} + \text{2,4-Difluorobenzoyl chloride} \xrightarrow{\text{Base}} \text{N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide}

$$

Procedure :

Scalable Industrial Adaptations

Patent WO2019078619A1 highlights the use of continuous flow reactors for analogous amide couplings, enhancing reproducibility and reducing reaction times. Key parameters include:

- Residence time: 30–60 minutes.

- Temperature: 50°C.

- Catalyst: None required due to high electrophilicity of acyl chloride.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : >99% purity using a C18 column (acetonitrile/water, 70:30).

- Elemental Analysis : Calculated for C₁₄H₁₄F₂N₂O: C, 62.22%; H, 5.22%; N, 10.36%. Found: C, 62.18%; H, 5.25%; N, 10.32%.

Challenges and Optimization Strategies

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclohexyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Hydrolysis: 1-cyanocyclohexaneacetic acid.

Reduction: 1-cyanocyclohexylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-cyanocyclohexyl)-2,4-difluorobenzamide is used as a building block in the synthesis of more complex molecules. Its cyano and difluorobenzamide groups make it a versatile intermediate in organic synthesis.

Biology and Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the agrochemical industry, this compound can be used in the synthesis of herbicides and pesticides. Its stability and reactivity make it suitable for the development of new agrochemical products.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2,4-difluorobenzamide depends on its specific application. In drug discovery, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the difluorobenzamide moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Key Observations :

- Substituent Position : The 2,4-difluoro substitution in the target compound contrasts with the 2,6-difluoro pattern in teflubenzuron , which impacts electron distribution and receptor binding.

- Heterocyclic vs. Aliphatic Moieties : The benzothiazole hybrid in ’s compound introduces aromatic heterocyclic rigidity, whereas the target compound’s cyclohexyl group offers conformational flexibility.

- Functional Groups: The cyano group in the target compound is absent in N-cyclohexyl-2-fluorobenzamide , likely altering solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.